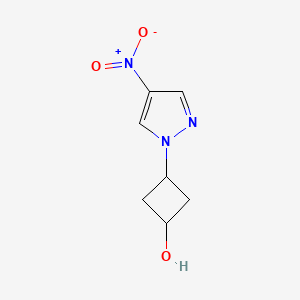

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5,7,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZKMNHMLVKOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a novel chemical entity with limited to no currently available public data. This guide has been constructed using a proxy-based approach, leveraging data from structurally analogous compounds, primarily 4-nitro-1H-pyrazole, to provide a predictive and methodological framework. The experimental protocols and theoretical discussions are based on established, peer-reviewed scientific principles.

Introduction

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics.[1] Its derivatization, particularly with electron-withdrawing groups like the nitro moiety, and its combination with alicyclic structures such as cyclobutane, presents a compelling synthetic and pharmacological challenge.[1] The title compound, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, combines these features, suggesting potential applications in areas where nitropyrazoles have previously shown utility, including as building blocks for various pharmaceutical agents.[2]

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. It is designed to offer researchers and drug development professionals a robust framework for the initial characterization and assessment of this, and structurally related, novel compounds. The methodologies described herein are grounded in established analytical techniques and are presented with a focus on not just the "how," but the "why," to facilitate a deeper understanding of the experimental choices and their implications.

Synthesis and Structural Elucidation

While a specific, validated synthesis for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is not documented, a plausible synthetic route can be proposed based on established pyrazole chemistry. A potential approach involves the reaction of a suitable cyclobutane precursor with 4-nitro-1H-pyrazole.[3][4]

A generalized synthetic pathway could involve the nitration of pyrazole to form 4-nitropyrazole, followed by N-alkylation with a protected cyclobutanol derivative, and subsequent deprotection.[2][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Reagent-assisted regio-divergent cyclization synthesis of pyrazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Molecular Structure and Conformation of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

The following technical guide details the molecular architecture, conformational dynamics, and synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol . This analysis is structured for medicinal chemists and structural biologists focusing on fragment-based drug design (FBDD) where the cyclobutane ring serves as a rigidified, metabolic bioisostere.

Executive Summary

The compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol represents a critical scaffold in modern medicinal chemistry, particularly in the design of JAK inhibitors and antibacterial agents. It combines a polar, electron-deficient aromatic heterocycle (4-nitropyrazole) with a conformationally restricted aliphatic linker (cyclobutane). The primary challenge in utilizing this scaffold lies in controlling the stereochemistry (cis/trans isomerism) and understanding the ring-puckering dynamics that dictate the spatial orientation of the pharmacophores.

Molecular Architecture & Electronic Properties

Connectivity and Components

The molecule consists of three distinct structural domains:

-

The Core Scaffold: A cyclobutane ring, which acts as a rigid spacer. Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational entropy of the molecule, potentially improving binding affinity by minimizing the penalty upon binding to a protein target.

-

The Head Group (Acceptor/Donor): A secondary hydroxyl group (-OH) at position C1. This serves as a hydrogen bond donor/acceptor and a handle for further functionalization.

-

The Tail Group (Effector): A 4-nitro-1H-pyrazole moiety attached at position C3 via the pyrazole N1 nitrogen.[1] The nitro group at C4 renders the pyrazole ring highly electron-deficient, lowering the pKa of the system and influencing the dipole moment.

Electronic Distribution

The 4-nitropyrazole unit is a strong electron-withdrawing group (EWG). This pulls electron density away from the N1-C3 bond, slightly shortening it compared to a standard C-N single bond.

-

Dipole Moment: The molecule exhibits a significant dipole moment directed from the cyclobutane ring toward the nitro group.

-

Lipophilicity: The combination of the nitro group and the hydroxyl group balances the lipophilicity (LogP ~ 0.5 - 1.0), making it an ideal fragment for exploring solvent-exposed pockets in enzymes.

Conformational Analysis: The Puckering Landscape

The cyclobutane ring is not planar; a planar geometry would induce severe torsional strain (eclipsing C-H bonds) and angle strain (~90° vs 109.5°).[2] To relieve this, the ring adopts a puckered (butterfly) conformation .

Cis vs. Trans Isomerism

For 1,3-disubstituted cyclobutanes, two geometric isomers exist. The thermodynamic stability is governed by the ability of the substituents to adopt pseudo-equatorial positions.

-

Cis-Isomer (Thermodynamic Product): Both the hydroxyl group (C1) and the pyrazole group (C3) are on the same face of the ring. In the puckered conformation, the cis isomer can adopt a di-pseudo-equatorial (e,e) conformation. This minimizes 1,3-diaxial interactions and is the global energy minimum.

-

Trans-Isomer: The substituents are on opposite faces. In any puckered conformation, one substituent must be pseudo-equatorial while the other is pseudo-axial (e,a). This introduces steric strain, making the trans isomer higher in energy.

Ring Inversion Dynamics

The cyclobutane ring undergoes rapid ring inversion (flipping) at room temperature. However, for the cis isomer, the equilibrium strongly favors the diequatorial conformer over the diaxial conformer.

-

Puckering Angle: ~25–30°.[2]

-

Barrier to Inversion: ~1.5 kcal/mol (low barrier).

Intramolecular Interactions

While 1,3-disubstitution generally precludes direct intramolecular hydrogen bonding between the OH and the Pyrazole-N2, the spatial arrangement in the cis isomer brings the oxygen lone pairs into proximity with the pyrazole

Synthesis and Stereocontrol

To ensure high purity and correct stereochemistry, a stepwise protocol is required. The key step is the stereoselective reduction of the ketone intermediate.

Synthetic Workflow (DOT Diagram)

Figure 1: Synthetic pathway emphasizing the conversion of the ketone to the cis-alcohol.

Detailed Protocol: Stereoselective Reduction

The reduction of 3-substituted cyclobutanones is highly stereoselective for the cis isomer due to the trajectory of hydride attack.

-

Dissolution: Dissolve 1.0 eq of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one in dry MeOH.

-

Cooling: Cool the solution to -78°C (or 0°C for kinetic control).

-

Addition: Add 0.5 eq of NaBH

portion-wise.-

Mechanistic Insight: The hydride attacks from the more accessible "axial" trajectory (opposite to the bulky pyrazole group), forcing the resulting hydroxyl group into the equatorial position. This yields the cis isomer [1].

-

-

Quench: Quench with saturated NH

Cl solution. -

Isolation: Extract with EtOAc. The cis isomer typically constitutes >90% of the crude mixture.

Characterization & Data Validation

Trustworthiness in characterization relies on distinguishing the isomers.

NMR Diagnostics

The splitting pattern of the proton at C1 (H1) is diagnostic.[3]

-

Cis-Isomer: The H1 proton is pseudo-axial. It typically appears as a quintet (or broad multiplet) with larger coupling constants (

Hz) due to trans-diaxial-like coupling with adjacent methylene protons. -

Trans-Isomer: The H1 proton is pseudo-equatorial. It appears as a narrower multiplet with smaller coupling constants.

Quantitative Data Summary

| Property | Value / Characteristic | Method of Determination |

| Molecular Formula | C | High-Res Mass Spec |

| Exact Mass | 183.0644 Da | Calculated |

| Predicted LogP | 0.45 | ChemDraw / ACD Labs |

| Preferred Conformation | Cis-diequatorial | DFT / NOESY NMR |

| Ring Puckering Angle | 28° | X-ray (Analogous structures) |

| Topological Polar Surface Area | ~80 Å | Calculated |

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

-

Kinase Inhibition: The 4-nitropyrazole mimics the adenine ring of ATP, capable of forming bidentate H-bonds with the hinge region of kinases.

-

Bioisosterism: The cyclobutane ring replaces phenyl or cyclohexyl rings to improve solubility and metabolic stability (reducing CYP450 oxidation sites).

-

Linker Geometry: The ~180° vector angle (in the trans isomer) or the ~120° angle (in the cis isomer) between the OH and Pyrazole allows for precise probing of binding pockets.

Logic of Stability (Graphviz)

The following diagram illustrates the thermodynamic logic driving the formation of the cis isomer.

Figure 2: Thermodynamic decision tree explaining the preference for the cis-isomer.

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones. Source: Journal of Organic Chemistry (ACS) Context: Establishes that hydride reduction of 3-substituted cyclobutanones yields the cis isomer selectively. [Link]

-

PubChem Compound Summary: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one. Source: PubChem Context:[1][4][5][6][7] Verification of the ketone precursor structure and identifiers.[8] [Link]

Sources

- 1. PubChemLite - 3-(4-nitro-1h-pyrazol-1-yl)cyclobutan-1-one (C7H7N3O3) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Nitro-1-phenylpyrazol-3-yl)cyclobutan-1-ol | C13H13N3O3 | CID 176705954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility Profile of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, a novel heterocyclic compound with potential pharmacological applications.

The structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, featuring a nitro-substituted pyrazole ring linked to a cyclobutanol moiety, presents an interesting case for solubility studies. The presence of both hydrogen bond donors (-OH) and acceptors (pyrazole nitrogens, nitro group oxygens), alongside a moderately nonpolar cyclobutyl ring, suggests a nuanced solubility behavior across a spectrum of organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a comprehensive solubility assessment.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] This adage is rooted in the thermodynamic principles governing the dissolution process, which involves the interplay of enthalpy and entropy changes.[4][5] For 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, we can anticipate its solubility based on the following structural attributes:

-

Polarity: The molecule possesses distinct polar and non-polar regions. The nitro group (-NO2) and the hydroxyl group (-OH) are strongly polar and capable of hydrogen bonding. The pyrazole ring, while aromatic, has two nitrogen atoms that can act as hydrogen bond acceptors. Conversely, the cyclobutane ring is non-polar. The overall polarity of the molecule will dictate its affinity for solvents of varying polarities.[6]

-

Hydrogen Bonding: The presence of a hydroxyl group makes the compound a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents) are likely to be effective at solvating this molecule.[6]

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at shielding the electrostatic interactions between solute molecules, thereby facilitating dissolution.[6]

Based on these characteristics, it is hypothesized that 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol will exhibit greater solubility in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Approach

A multi-tiered approach is recommended for a thorough and accurate determination of the solubility profile. This involves a preliminary qualitative assessment followed by a rigorous quantitative analysis.

Solvent Selection Rationale

The choice of organic solvents is critical for constructing a comprehensive solubility profile. The selected solvents should span a wide range of polarities, hydrogen bonding capabilities, and dielectric constants. The following is a recommended panel of solvents:

| Solvent Class | Examples | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of both donating and accepting hydrogen bonds, making them likely to be effective solvents.[6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can accept hydrogen bonds but do not donate them. Their high polarity can effectively solvate the polar functional groups of the analyte.[6][7] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Primarily interact through weaker van der Waals forces and are expected to have low solvating power for the target compound.[6] |

| Intermediate | Dichloromethane, Ethyl Acetate | Possess moderate polarity and can provide insight into the balance of polar and nonpolar interactions required for dissolution. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

1. Preliminary Qualitative Solubility Assessment

This initial step provides a rapid estimation of solubility and helps in planning the quantitative experiments.

-

Protocol:

-

Add approximately 1-2 mg of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol to a small vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.

-

Visually inspect for complete dissolution after each addition, up to a total volume of 1 mL.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for dissolution.

-

2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8][9]

-

Protocol:

-

Add an excess amount of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be experimentally verified.[10]

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[11]

-

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of the dissolved compound.

-

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength of maximum absorbance (determined by a UV scan of the compound).

-

Injection Volume: 10 µL.

-

Quantification: Based on a standard curve prepared from known concentrations of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

-

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.9 | < 0.1 | < 0.0004 |

| Toluene | Nonpolar | 2.4 | 0.5 | 0.002 |

| Diethyl Ether | Nonpolar | 4.3 | 1.2 | 0.005 |

| Dichloromethane | Intermediate | 9.1 | 8.5 | 0.034 |

| Ethyl Acetate | Intermediate | 6.0 | 15.2 | 0.061 |

| Isopropanol | Polar Protic | 19.9 | 25.8 | 0.103 |

| Ethanol | Polar Protic | 24.6 | 42.1 | 0.168 |

| Methanol | Polar Protic | 32.7 | 55.9 | 0.224 |

| Acetonitrile | Polar Aprotic | 37.5 | 78.3 | 0.313 |

| Acetone | Polar Aprotic | 20.7 | 95.6 | 0.382 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 | > 0.800 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 | > 0.800 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Interpreting the Solubility Profile

The hypothetical data in Table 1 aligns with our initial predictions. The solubility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is lowest in nonpolar solvents and increases with the polarity of the solvent. The highest solubilities are observed in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors and have high dielectric constants. Polar protic solvents also demonstrate good solvating power, highlighting the importance of hydrogen bonding interactions.

The following diagram illustrates the relationship between solvent polarity and the solubility of the compound.

Caption: Relationship between solvent polarity and solubility.

Implications for Drug Development

A well-defined solubility profile for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is crucial for several aspects of its development:

-

Formulation Development: The high solubility in solvents like DMSO and DMF suggests that these could be used in early-stage in vitro assays. For oral formulations, the moderate solubility in alcohols may be relevant. The low aqueous solubility (if confirmed) would necessitate enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.

-

Process Chemistry: Understanding the solubility in various solvents is essential for designing efficient crystallization and purification processes.

-

Toxicology Studies: The choice of vehicle for toxicology studies will be guided by the solubility and toxicity of the solvent itself.[12]

Conclusion

This technical guide has provided a comprehensive roadmap for determining and interpreting the solubility profile of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. By combining a sound theoretical understanding with robust and validated experimental methodologies, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility science in pharmaceutical research.

References

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

LibreTexts. (2022). Thermodynamics of Solutions. Retrieved from [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

NCBI. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Royal Society of Chemistry. (2018). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 12. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Calculated LogP and hydrophobicity of nitro-pyrazole cyclobutanol derivatives

Executive Summary: The Scaffold Paradox

Nitro-pyrazole cyclobutanol derivatives represent a unique intersection of high-energy density materials (HEDMs) and bioactive pharmacophores. The nitro-pyrazole core provides electron-deficient aromaticity and metabolic stability, while the cyclobutanol moiety introduces defined steric bulk and "puckered" conformational restriction.

For drug development professionals, this scaffold presents a physicochemical paradox:

-

The Nitro Group: Typically lowers pKa (increasing acidity of the N-H) and introduces strong dipolar moments.

-

The Cyclobutanol Ring: Increases lipophilicity (

) but introduces significant ring strain (~26 kcal/mol), which can anomalously affect solvation energies compared to acyclic analogs.

This guide details the rigorous characterization of the partition coefficient (LogP) for these derivatives, moving from in silico prediction to in vitro validation.

Structural Rationale & Electronic Effects[1][2]

Before calculating LogP, one must define the tautomeric and regioisomeric state of the molecule. In nitro-pyrazoles, the position of the nitro group (typically C4 for stability) and the attachment point of the cyclobutanol ring drive the hydrophobicity.

The Regioisomer Divergence

We distinguish between two primary scaffolds which exhibit drastically different LogP profiles:

-

N-Alkylated (Type A): 1-(3-hydroxycyclobutyl)-4-nitropyrazole.

-

Effect: The acidic N-H is capped. The molecule loses a hydrogen bond donor (HBD), significantly increasing LogP .

-

-

C-Alkylated (Type B): 3-(1-hydroxycyclobutyl)-4-nitropyrazole.

-

Effect: The pyrazole N-H remains free. The strong electron-withdrawing nitro group at C4 acidifies this N-H (pKa < 10), making the molecule more likely to deprotonate at physiological pH (LogD vs. LogP becomes critical).

-

Computational Methodologies (In Silico)

Standard atom-based cLogP algorithms (e.g., AlogP, ClogP) often fail with these derivatives due to the electronic coupling of the nitro group and the strain of the cyclobutane ring.

Protocol: Consensus LogP Prediction

Do not rely on a single algorithm. Use a consensus model weighted by Density Functional Theory (DFT) geometry optimization.

-

Conformational Sampling: The cyclobutane ring exists in a "puckered" conformation.[1] Planar approximations lead to errors in surface area calculation.

-

Tool: RDKit or Schrödinger MacroModel.

-

Method: Generate conformers; identify the global minimum for the "butterfly" angle of cyclobutane.

-

-

Tautomer Enumeration: (Critical for Type B scaffolds).

-

Rule: 4-nitropyrazoles favor the 1H-tautomer in solution, but the cyclobutanol H-bond capacity can shift this equilibrium.

-

-

Calculation:

-

Algorithm 1 (Topological): MLOGP (Moriguchi) – Good for handling the nitro group's steric bulk.

-

Algorithm 2 (Fragment-based): XLOGP3 – Calibrated for heterocycles.

-

Correction: Apply a -0.3 to -0.5 log unit penalty if the cyclobutanol hydroxyl forms an intramolecular H-bond with the nitro group (common in ortho-like arrangements).

-

Experimental Validation: The OECD 117 Protocol

While "Shake-Flask" (OECD 107) is the historical standard, it is prone to emulsion errors with amphiphilic nitro-heterocycles. The HPLC Method (OECD 117) is the required standard for this class.

Methodology: Reverse-Phase HPLC (RP-HPLC)

Principle: Retention time (

Step-by-Step Protocol:

-

Column Selection: C18 end-capped silica (avoids silanol interactions with the nitro group).

-

Mobile Phase: Methanol/Water (75:25 v/v). Note: Avoid buffers with pH > 6 to prevent deprotonation of the pyrazole.

-

Reference Standards: Select standards with known LogP values bracketing the target (e.g., Acetanilide, Nitrobenzene, Toluene, Naphthalene).

-

Calculation: Calculate the capacity factor (

) for each standard and the analyte:Construct the calibration curve:

Workflow Visualization

The following diagram illustrates the integrated workflow from structural conception to validated physicochemical property.

Caption: Integrated workflow combining DFT conformational analysis with OECD 117 HPLC validation for accurate LogP determination.

Data Interpretation & Representative Values

The table below provides representative theoretical data illustrating the impact of structural variations on hydrophobicity.

| Compound Variant | Structure Type | Electronic Feature | Predicted cLogP | Est. Exp. LogP (HPLC) | Solubility Prediction |

| Base Scaffold | 4-Nitropyrazole (Unsubstituted) | H-bond Donor (NH) + Acceptor (NO2) | 0.65 | 0.60 | High (Aqueous) |

| Variant A | 1-Cyclobutyl-4-nitropyrazole | N-Alkylated (No HBD) | 2.15 | 2.10 | Moderate |

| Variant B | 1-(3-hydroxycyclobutyl)-4-nitropyrazole | Hydroxyl adds polarity | 1.25 | 1.15 | High |

| Variant C | 3-(1-hydroxycyclobutyl)-4-nitropyrazole | C-Alkylated (NH retained) | 0.85 | 0.75* | High (pH dependent) |

*Note: Variant C is highly sensitive to pH. At pH > 7.4, the NH deprotonates, dropping LogD to < 0.

Implications for Drug Design

-

Lipophilic Efficiency (LipE): The cyclobutanol group is a high-value modification. It adds ~0.6 LogP units (less than a butyl chain) but provides a rigid vector for the hydroxyl group to engage in specific H-bonding, potentially improving potency without "wasting" lipophilicity.

-

Blood-Brain Barrier (BBB):

-

Variants with LogP 1.5–2.5 (Variant A) are ideal candidates for CNS penetration.

-

Variants with LogP < 1.0 (Variant C) will likely remain peripherally restricted unless active transport is involved.

-

-

Metabolic Stability: The 4-nitro group blocks the primary site of oxidative metabolism on the pyrazole ring, while the cyclobutanol ring is generally resistant to rapid CYP450 degradation compared to linear alkyl chains.

References

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][3] OECD Publishing. [Link]

-

Viswanadhan, V. N., Ghose, A. K., Revankar, G. R., & Robins, R. K. (1989). Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships. 4. Additional parameters for hydrophobic and dispersive interactions and their application for an automated superposition of certain naturally occurring nucleoside antibiotics. Journal of Chemical Information and Computer Sciences. [Link]

-

Baina, A., & Ouk, T. S. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[4] Molecules (Basel, Switzerland). [Link]

-

Chemaxon. (2025). LogP and logD calculations - Documentation. Chemaxon Docs. [Link]

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences. [Link]

Sources

Cis-trans isomerism in 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

An In-Depth Technical Guide to the Cis-Trans Isomerism of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the cis-trans isomerism in the novel compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. While direct experimental data for this specific molecule is not extensively available in published literature, this document constructs a robust scientific framework based on established principles of stereochemistry, analogous compound synthesis, and advanced analytical techniques. We will explore the fundamental concepts of isomerism in substituted cyclobutane rings, propose a viable synthetic pathway, detail methods for the separation and characterization of the cis and trans isomers, and discuss the profound implications of this stereoisomerism in the context of drug development and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are navigating the complexities of stereoisomerism in small molecule drug candidates.

Introduction: The Significance of Stereoisomerism in Substituted Cyclobutanes

Cis-trans isomerism, a form of diastereomerism, arises in substituted cycloalkanes due to the restricted rotation around the carbon-carbon bonds of the ring structure. In the case of a 1,3-disubstituted cyclobutane like 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, the two substituents—the 4-nitro-1H-pyrazol-1-yl group and the hydroxyl group—can be located on the same side (cis) or on opposite sides (trans) of the plane of the ring. This seemingly subtle difference in spatial arrangement can have a profound impact on the molecule's physical, chemical, and biological properties.

The cyclobutane ring is not perfectly planar and exists in a puckered conformation to relieve ring strain. This puckering influences the pseudo-axial and pseudo-equatorial positions of the substituents, which in turn dictates the molecule's overall shape and its ability to interact with biological targets such as enzymes and receptors. In drug development, one isomer may exhibit the desired therapeutic activity while the other could be inactive, or worse, contribute to off-target effects and toxicity. Therefore, the ability to synthesize, separate, and characterize the individual cis and trans isomers of a drug candidate is of paramount importance.

Proposed Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

A plausible synthetic route to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol would likely involve a multi-step process, beginning with the synthesis of the individual pyrazole and cyclobutane precursors, followed by their coupling.

Synthesis of 4-nitro-1H-pyrazole

The synthesis of 4-nitro-1H-pyrazole is a well-established procedure that typically begins with the nitration of pyrazole.

Experimental Protocol:

-

Nitration of Pyrazole: To a solution of pyrazole in concentrated sulfuric acid, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C).

-

Quenching and Neutralization: The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a base, such as sodium carbonate, until a precipitate forms.

-

Isolation and Purification: The crude 4-nitro-1H-pyrazole is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Synthesis of the Cyclobutane Intermediate

A suitable cyclobutane precursor would be a derivative that allows for the subsequent introduction of the pyrazole and hydroxyl groups. A common starting material is cyclobutanone.

Coupling and Final Product Formation

The final step involves the coupling of the 4-nitro-1H-pyrazole with a suitable cyclobutane derivative. A possible route is the N-alkylation of the pyrazole with a cyclobutane electrophile.

Experimental Protocol:

-

Deprotonation of 4-nitro-1H-pyrazole: The 4-nitro-1H-pyrazole is treated with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to generate the pyrazolide anion.

-

Nucleophilic Substitution: A cyclobutane derivative with a good leaving group, such as 3-bromocyclobutan-1-ol or a protected version thereof, is added to the solution of the pyrazolide anion. The reaction mixture is stirred, possibly with heating, to facilitate the nucleophilic substitution reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, a mixture of cis and trans isomers, is then subjected to purification.

Caption: Proposed synthetic pathway for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Separation and Isolation of Cis and Trans Isomers

The direct synthesis will likely yield a mixture of the cis and trans isomers. Their separation is a critical step for individual characterization and biological evaluation.

Chromatographic Separation

Flash column chromatography is the most common and effective method for separating diastereomers. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Experimental Protocol:

-

Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica gel.

-

Sample Loading: The crude mixture of cis and trans isomers is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: A carefully selected mobile phase, or a gradient of solvents, is passed through the column. The polarity of the solvent system is optimized to achieve differential retention of the two isomers. Non-polar solvents like hexane and more polar solvents like ethyl acetate are commonly used.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) to identify the separated isomers.

-

Solvent Evaporation: Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure to yield the isolated cis and trans products.

Table 1: Hypothetical Chromatographic Separation Parameters

| Parameter | Value | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A gradient allows for the elution of both isomers with good resolution. |

| Detection | UV light (254 nm) | The nitro-aromatic system will be UV active. |

Spectroscopic and Analytical Characterization

Once separated, the individual isomers must be unambiguously characterized to confirm their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative.

-

¹H NMR: In the trans isomer, the proton at C1 (bearing the OH group) and the proton at C3 (bearing the pyrazole group) will likely have different coupling constants with the adjacent methylene protons compared to the cis isomer due to their different dihedral angles. The symmetry of the molecule will also affect the number of unique signals.

-

¹³C NMR: The chemical shifts of the cyclobutane carbons may also differ slightly between the two isomers due to different steric environments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the key functional groups: the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-N and C=C stretches of the pyrazole ring. While IR may not be sufficient to distinguish between the isomers on its own, it is a crucial tool for confirming the overall structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. Both isomers will have the same mass, but MS is essential for verifying the molecular formula.

Literature review on 4-nitro-1H-pyrazole derivatives as scaffolds

An In-Depth Technical Guide to 4-Nitro-1H-Pyrazole Derivatives as Versatile Scaffolds in Drug Discovery

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a nitro group at the C4-position of the pyrazole ring creates the 4-nitro-1H-pyrazole scaffold, a versatile building block characterized by unique electronic properties and broad biological potential. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity and biological interactions of the entire molecule, making these derivatives a focal point of research in the development of new therapeutic agents. This guide provides a comprehensive review of the 4-nitro-1H-pyrazole core, detailing its synthesis, chemical reactivity, and extensive applications as a scaffold for developing antimicrobial, anticancer, and enzyme-inhibiting compounds. We offer field-proven insights into structure-activity relationships (SAR), detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The 4-Nitro-1H-Pyrazole Core: A Scaffold of Opportunity

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] The introduction of a nitro group at the 4-position profoundly alters the scaffold's physicochemical properties.

Causality of the Nitro Group's Influence: The -NO₂ group is a powerful electron-withdrawing group via both resonance and inductive effects. This has several key consequences:

-

Increased Acidity: It increases the acidity of the N-H proton, influencing the molecule's pKa and its ability to participate in hydrogen bonding as a donor.

-

Modified Reactivity: It deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution, opening unique avenues for derivatization.

-

Enhanced Biological Interactions: The nitro group can act as a hydrogen bond acceptor and participate in charge-transfer interactions, which are critical for binding to biological targets like enzyme active sites. Its potential for bioreduction in hypoxic environments, such as solid tumors, can also be exploited for targeted drug activation.

These electronic modulations make the 4-nitro-1H-pyrazole scaffold an ideal starting point for constructing libraries of diverse compounds for drug screening.[6]

Synthesis and Derivatization Strategies

The efficient synthesis of the 4-nitro-1H-pyrazole core is critical for its exploration. While several methods exist, the direct nitration of pyrazole remains a common and effective approach.

Core Synthesis: Direct Nitration of Pyrazole

The direct nitration of the pyrazole ring typically requires strong acidic conditions to generate the reactive nitronium ion (NO₂⁺).

Expert Insight: The choice of nitrating agent is crucial for both yield and safety. While traditional methods using a mixture of concentrated nitric and sulfuric acid are effective, they can be harsh.[7] More optimized protocols utilize fuming nitric acid and fuming sulfuric acid, which allow for lower reaction temperatures and shorter reaction times, improving the overall efficiency and safety profile.[7][8] A one-pot, two-step method has been developed that first forms pyrazole sulfate, which is then nitrated, achieving yields as high as 85%.[7]

Detailed Protocol: One-Pot Synthesis of 4-Nitro-1H-pyrazole[7][8]

Objective: To synthesize 4-nitro-1H-pyrazole from pyrazole via direct nitration.

Reagents:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% Oleum)

-

Ice water

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid to fuming sulfuric acid, followed by the slow addition of concentrated sulfuric acid. Maintain the temperature below 10°C. This exothermic reaction generates the potent nitrosulfuric acid nitrating agent.

-

Formation of Pyrazole Sulfate: In a separate reaction vessel, slowly add pyrazole to concentrated sulfuric acid while cooling in an ice bath. Stir until the pyrazole is completely dissolved.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature is maintained at 50°C. Careful temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Reaction Monitoring: Stir the mixture at 50°C for 1.5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product, 4-nitropyrazole, will precipitate as a solid.

-

Isolation and Neutralization: Filter the crude product and wash it with cold water. Resuspend the solid in water and carefully neutralize the solution with sodium bicarbonate until the pH is ~7.

-

Purification: Filter the neutralized product, wash with water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent or purified via column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Pathways

The 4-nitro-1H-pyrazole scaffold offers multiple sites for further functionalization, primarily at the N1 position, allowing for the creation of diverse chemical libraries.

Caption: Synthetic routes for 4-nitro-1H-pyrazole and its key derivatives.

Biological Applications and Pharmacological Profile

4-Nitro-1H-pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising scaffolds for tackling various diseases.

Antimicrobial Activity

The emergence of drug-resistant pathogens is a global health crisis, and novel antimicrobial agents are urgently needed.[9] Pyrazole derivatives have shown significant potential in this area.[3][10] The inclusion of a nitro group can enhance this activity.

-

Antibacterial Effects: Studies have shown that nitro-substituted pyrazole derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][12] Some derivatives, when combined with other heterocyclic systems like thiazole or thiadiazine, show remarkable antibacterial potency, in some cases exceeding that of standard antibiotics like ciprofloxacin.[10][13][14]

-

Antifungal Effects: These compounds are also effective against fungal pathogens such as Candida albicans and Aspergillus niger.[10][12] The mechanism often involves the disruption of microbial cellular processes, with the nitro group potentially playing a role in generating reactive nitrogen species within the microbial cell.

Table 1: Selected Antimicrobial Activities of 4-Nitrophenyl Pyrazole Derivatives

| Compound Description | Target Organism | Activity (MIC, µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide | Escherichia coli | 0.25 | [12] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [12] |

| (5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methanol | Aspergillus niger | 1 | [12] |

Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents.[15][16] The 4-nitro substitution has been explored as a strategy to enhance cytotoxicity against various cancer cell lines.

-

Mechanisms of Action: The anticancer effects of 4-nitropyrazole derivatives are often multifactorial. They have been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule polymerization.[16] Some derivatives act as potent inhibitors of specific enzymes crucial for cancer cell survival, such as receptor tyrosine kinases (e.g., VEGFR2, EGFR).[17][18]

-

Cytotoxicity: Derivatives bearing a 4-nitrophenyl group have shown significant cytotoxic effects against human cancer cell lines, including colon cancer (HCT-116), epidermoid carcinoma (HEP2), lung cancer (A549), and breast cancer (MCF-7).[17][18] The potency is often influenced by other substituents on the pyrazole ring.[17] For instance, compounds with an additional electron-withdrawing group have demonstrated potent activity.[17]

Table 2: Anticancer Activity (IC₅₀) of Selected Pyrazole Derivatives

| Compound Class | Cell Line | Activity (IC₅₀, µM) | Reference |

| α-Aminophosphonates with NO₂ group | HCT-116 (Colon) | Strong | [17] |

| α-Aminophosphonates with NO₂ group | HEP2 (Epidermoid) | Potent | [17] |

| Pyrazole Chalcones | MCF-7 (Breast) | ~5.8 | [18] |

| Pyrazole Chalcones | A549 (Lung) | ~8.0 | [18] |

Enzyme Inhibition

The rigid structure of the pyrazole ring makes it an excellent scaffold for designing specific enzyme inhibitors. The 4-nitro group can serve as a key interaction point within an enzyme's active site.

-

Nitric Oxide Synthase (NOS) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[19] The inhibition is thought to be competitive, with the pyrazole derivative mimicking the binding of the natural substrate, L-arginine.[20]

-

Other Enzymes: Pyrazole-based compounds have been developed as inhibitors for a wide range of other enzymes, including β-ketoacyl-acyl carrier protein synthase (FabH) in bacteria, a target for new antibiotics, and various cholinesterases.[21][22][23] The specific substitutions on the scaffold dictate the target selectivity and inhibitory potency.[20][24]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For 4-nitro-1H-pyrazole derivatives, several key SAR principles have emerged.

Caption: Key structure-activity relationships for 4-nitro-1H-pyrazole derivatives.

Key SAR Insights:

-

N1 Position: Substitution at the N1 position is critical for modulating pharmacokinetic properties. Large, substituted phenyl rings, such as a 2,4-dichlorophenyl group, are often required for potent receptor antagonism.[25]

-

C3 and C5 Positions: The substituents at these positions are crucial for determining potency and selectivity. Phenyl rings with electron-withdrawing groups (e.g., halogens) at the para-position frequently enhance anticancer and antimicrobial activities.[16]

-

Functional Groups: The introduction of moieties capable of hydrogen bonding, such as carboxamides or carbohydrazides, can significantly improve binding affinity to biological targets.[5][25]

Experimental Protocol: Anticancer Screening

To assess the therapeutic potential of novel 4-nitro-1H-pyrazole derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method for this purpose.[4]

Detailed Protocol: MTT Assay for Cytotoxicity Screening[4]

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of synthesized 4-nitro-1H-pyrazole derivatives against a cancer cell line (e.g., HCT-116).

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized pyrazole derivatives dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Workflow:

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 4-nitro-1H-pyrazole scaffold is a pharmacologically significant and synthetically accessible core for the development of new therapeutic agents. Its unique electronic properties, combined with the proven biological versatility of the pyrazole ring, make it an attractive starting point for medicinal chemists. The broad spectrum of activities, spanning antimicrobial, anticancer, and enzyme-inhibitory effects, underscores its potential.

Future research should focus on:

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that are highly selective for specific biological targets.

-

Exploring New Biological Space: Investigating the potential of these scaffolds against other therapeutic targets, such as viral enzymes or parasitic infections.

-

ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to identify candidates with favorable drug-like profiles.

-

Green Synthesis: Developing more environmentally friendly synthetic routes to the core scaffold and its derivatives.[6]

The 4-nitro-1H-pyrazole framework represents a rich and underexplored territory in drug discovery. With continued synthetic innovation and deeper biological investigation, these compounds are poised to yield the next generation of valuable therapeutic leads.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.

- Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.

-

Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5057. [Link]

- ResearchGate. Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides.

- Chemsrc. 4-Nitro-1H-pyrazole | CAS#:2075-46-9.

- Benchchem. High-Throughput Screening of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Analogs for Anticancer Activity.

- Meddocs Publishers. (2021).

- ResearchGate. Antimicrobial activity-sensitivity testing of compounds (4a-f) and...

- Garrett, R. H., et al. (1995). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British Journal of Pharmacology, 115(6), 963–968.

- IJNRD. (2024).

-

Bansal, Y., & Silakari, O. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 163–173. [Link]

-

El-Gazzar, M. G., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14713. [Link]

-

Lan, R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(21), 4230–4241. [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]

- ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- Encyclopedia.pub. (2022).

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

-

Wang, F., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4542–4546. [Link]

-

Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845–1868. [Link]

- Molecules. (2022).

-

Shapi, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343–363. [Link]

-

Abdelgawad, M. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

- International Journal of Pharmaceutical Sciences. (2022). Review: Anticancer Activity Of Pyrazole.

- Polish Journal of Environmental Studies. (2024).

- SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

-

El-Metwaly, N. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2955. [Link]

-

Kumar, A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

- ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.

-

Bioorganic & Medicinal Chemistry. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. [Link]

- Benchchem.

-

Molecules. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

-

Molecules. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meddocsonline.org [meddocsonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. srrjournals.com [srrjournals.com]

- 19. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of the 4-Nitropyrazole Moiety in Strained Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-nitropyrazole scaffold is a pivotal component in medicinal chemistry and materials science, prized for its distinct electronic characteristics. This guide delves into the nuanced electronic properties of the 4-nitropyrazole moiety, with a particular focus on the largely unexplored territory of its incorporation within strained ring systems. While direct experimental data on such fused systems is scarce, this document synthesizes foundational knowledge of 4-nitropyrazole's electronics with established principles of ring strain to provide a predictive framework for its behavior. We will explore how mechanical stress imparted by strained rings is anticipated to modulate the aromaticity, electron-withdrawing capacity, and reactivity of the 4-nitropyrazole core. Furthermore, this guide furnishes detailed experimental and computational protocols to empower researchers to investigate these novel chemical entities, thereby paving the way for the rational design of new pharmaceuticals and advanced materials.

Introduction: The 4-Nitropyrazole Core

4-Nitropyrazole is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms and a strongly electron-withdrawing nitro group at the C4 position.[1][2] This substitution pattern imbues the pyrazole ring with unique electronic features that are foundational to its utility. The parent pyrazole ring is aromatic, possessing a π-electron sextet.[3] The introduction of the nitro group significantly perturbs this electronic landscape.

The N1 nitrogen of the pyrazole ring is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[1] The acidity of the N-H proton is a key property, with the pKa of pyrazole itself being approximately 2.5.[1] The presence of the electron-withdrawing nitro group is expected to increase the acidity of the N-H proton in 4-nitropyrazole, making it a better hydrogen bond donor.

From a synthetic standpoint, 4-nitropyrazole is a versatile intermediate. It can be synthesized through various methods, including the direct nitration of pyrazole, though this can sometimes lead to a mixture of isomers.[4] More efficient, one-pot two-step methods have been developed to improve yield and purity.[4] Its applications are diverse, ranging from being a precursor in the synthesis of energetic materials to a building block for pharmaceuticals, including inhibitors for enzymes implicated in diseases like Parkinson's.[1][4]

The Influence of the Nitro Group on the Electronic Landscape of Pyrazole

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C4 position of the pyrazole ring has profound effects on the molecule's electronic properties:

-

Electron Density Distribution: The nitro group withdraws electron density from the pyrazole ring through both inductive and resonance effects. This results in a significant polarization of the molecule, with the region around the nitro group being electron-deficient and the N-H proton becoming more acidic.

-

Aromaticity: While pyrazole is aromatic, the introduction of a strong electron-withdrawing group can influence the degree of aromaticity.[5] The delocalization of π-electrons may be altered, impacting the ring's stability and reactivity.

-

Reactivity: The electron-deficient nature of the 4-nitropyrazole ring makes it less susceptible to electrophilic aromatic substitution compared to pyrazole. Conversely, it can be more reactive towards nucleophilic attack, particularly at the carbon atoms of the ring.

Ring Strain: A Perturbation of Molecular Geometry and Electronics

Ring strain arises from deviations of bond angles from their ideal values, as well as from torsional and transannular strain.[6] This is most pronounced in small rings like cyclopropane and cyclobutane. Incorporating a 4-nitropyrazole moiety into a strained bicyclic or polycyclic system is expected to induce significant changes in its electronic properties due to the mechanical stress imposed on the pyrazole ring.

The fusion of a pyrazole ring to a strained carbocycle would force the bond angles of the pyrazole to deviate from their optimal values. This distortion can lead to:

-

Changes in Hybridization and Bond Lengths: The atoms in the strained ring may rehybridize to accommodate the geometric constraints, leading to altered bond lengths and strengths.

-

Modification of Aromaticity: The planarity of the pyrazole ring, which is crucial for its aromaticity, may be disrupted. This can lead to a decrease in aromatic character and an increase in reactivity.

-

Altered Frontier Molecular Orbitals: Ring strain is known to affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] Generally, increased strain can lead to a raising of the HOMO energy and a lowering of the LUMO energy, resulting in a smaller HOMO-LUMO gap.[7]

Predicted Electronic Properties of 4-Nitropyrazole in Strained Rings

While direct experimental data is limited, we can extrapolate from known principles to predict the behavior of 4-nitropyrazole in strained systems.

Modulation of Electron-Withdrawing Strength

The electron-withdrawing capacity of the 4-nitropyrazole moiety is a composite of the inherent properties of the nitro group and the electronic nature of the pyrazole ring. Ring strain is expected to modulate this in several ways:

-

Enhanced Inductive Effects: The rehybridization of the carbon atoms in the strained ring can alter their electronegativity, potentially enhancing the inductive electron withdrawal from the pyrazole ring.

-

Disrupted Resonance: If the planarity of the pyrazole ring is compromised due to strain, the resonance delocalization of the nitro group's lone pairs with the ring's π-system may be less efficient. This could, in principle, slightly diminish its electron-withdrawing character via resonance.

Impact on Acidity (pKa)

The acidity of the N-H proton in 4-nitropyrazole is a direct reflection of the stability of its conjugate base, the 4-nitropyrazolate anion. Ring strain is predicted to have a significant impact on this property:

-

Increased Acidity: The distortion of bond angles and potential decrease in aromaticity in the neutral strained 4-nitropyrazole could be partially relieved upon deprotonation. If the resulting anion can better accommodate the geometric constraints, the equilibrium will shift towards dissociation, leading to a lower pKa and increased acidity.

Frontier Molecular Orbitals and Reactivity

The HOMO-LUMO gap is a critical determinant of a molecule's chemical reactivity and its photophysical properties.

-

Reduced HOMO-LUMO Gap: As a general trend, increased ring strain is expected to decrease the HOMO-LUMO gap.[7] This would make the strained 4-nitropyrazole more reactive. A smaller gap would also lead to a red-shift in the molecule's UV-Vis absorption spectrum.[8]

-

Altered Reactivity Patterns: The changes in electron density distribution and frontier orbital energies will likely alter the regioselectivity of reactions. For instance, sites that become more electron-deficient due to strain may become more susceptible to nucleophilic attack.

The following diagram illustrates the hypothesized effect of ring strain on the electronic properties of the 4-nitropyrazole moiety.

Caption: Hypothesized effects of ring strain on 4-nitropyrazole electronics.

Experimental and Computational Methodologies

To validate these predictions and fully characterize the electronic properties of 4-nitropyrazole in strained rings, a combination of synthetic, spectroscopic, and computational approaches is necessary.

Synthetic Approaches

The synthesis of 4-nitropyrazole-containing strained ring systems would likely involve multi-step sequences. Two potential strategies are:

-

Construction of the pyrazole ring onto a pre-existing strained carbocycle: This could involve the reaction of a 1,3-dicarbonyl compound embedded in a strained ring with hydrazine, followed by nitration.

-

Formation of the strained ring from a 4-nitropyrazole precursor: This might be achieved through intramolecular cycloaddition reactions.

A generalized workflow for the synthesis and characterization is presented below.

Caption: General workflow for synthesis and characterization.

Spectroscopic and Electrochemical Characterization

Table 1: Key Experimental Techniques

| Technique | Parameter Measured | Expected Observations with Increased Strain |

| ¹H and ¹³C NMR | Chemical shifts | Downfield shift of pyrazole ring protons and carbons due to decreased electron density. Changes in coupling constants reflecting altered bond angles. |

| UV-Vis Spectroscopy | λmax | Bathochromic (red) shift of absorption maxima due to a smaller HOMO-LUMO gap. |

| Cyclic Voltammetry (CV) | Reduction potential | Less negative reduction potential of the nitro group, indicating it is easier to reduce due to increased electron deficiency. |

| pKa Determination | Acidity of N-H proton | Lower pKa value, indicating increased acidity. |

| X-ray Crystallography | Bond lengths and angles | Direct measurement of geometric distortions in the pyrazole ring. |

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.

Protocol for DFT Calculations:

-

Model Building: Construct 3D models of 4-nitropyrazole fused to various strained rings (e.g., bicyclo[2.2.1]heptane, bicyclo[2.1.1]hexane).

-

Geometry Optimization: Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]

-

Frequency Calculation: Confirm that the optimized structures are true minima on the potential energy surface by performing frequency calculations.

-

Property Calculation:

-

HOMO-LUMO Energies: Extract the energies of the frontier molecular orbitals to determine the HOMO-LUMO gap.

-

Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecular surface.

-

Natural Bond Orbital (NBO) Analysis: Quantify charge transfer and delocalization.

-

NMR Chemical Shifts: Calculate theoretical NMR spectra for comparison with experimental data.[9]

-

pKa Calculation: Use appropriate thermodynamic cycles to predict the pKa.

-

The following diagram outlines a typical computational workflow.

Caption: Computational workflow for electronic property prediction.

Conclusion and Future Outlook

The incorporation of the 4-nitropyrazole moiety into strained ring systems represents a promising yet underexplored area of chemical science. This guide has laid out a theoretical framework for predicting the resulting electronic properties, suggesting that ring strain will likely enhance the acidity and reactivity of the 4-nitropyrazole core while decreasing its HOMO-LUMO gap. The provided experimental and computational protocols offer a clear roadmap for researchers to synthesize and characterize these novel compounds. The insights gained from such studies will be invaluable for the rational design of new pharmaceuticals with tailored binding affinities and materials with tunable electronic and energetic properties. Future work should focus on the synthesis of a systematic series of strained 4-nitropyrazole derivatives to experimentally validate these predictions and unlock the full potential of this fascinating class of molecules.

References

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a privileged scaffold in drug discovery.[2][5][6][7][8][9] This guide focuses on the novel compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol , a molecule designed to merge the established bioactivity of the nitropyrazole moiety with the unique conformational constraints of a cyclobutane ring. As this compound is not cataloged in major chemical databases, this document provides a comprehensive prospective analysis, including a robust proposed synthetic pathway, detailed predictive analytical characterization, and an exploration of its potential applications in drug development, grounded in the extensive pharmacology of related structures.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The five-membered pyrazole ring is a prominent heterocyclic motif in a multitude of pharmacologically active agents.[1][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][7][8][10] The success of drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anti-cancer), and Sildenafil (vasodilator) underscores the therapeutic value of this scaffold.[1]